molecular formula C16H30N2O2 B13094486 (S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid

(S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13094486
M. Wt: 282.42 g/mol
InChI Key: WIRZYPZMRUBQFP-CABCVRRESA-N
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Description

(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two pyrrolidine rings and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the hexyl chain and the carboxylic acid group. Common reagents used in these reactions include pyrrolidine, hexyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often targeting the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-((S)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.

    1-(6-Hexyl)pyrrolidine-2-carboxylic acid: Lacks the additional pyrrolidine ring, resulting in different chemical properties.

Uniqueness

(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

(2S)-1-[6-[(2R)-2-methylpyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H30N2O2/c1-14-8-6-12-17(14)10-4-2-3-5-11-18-13-7-9-15(18)16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m1/s1

InChI Key

WIRZYPZMRUBQFP-CABCVRRESA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCCCCN2CCC[C@H]2C(=O)O

Canonical SMILES

CC1CCCN1CCCCCCN2CCCC2C(=O)O

Origin of Product

United States

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